6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate

CYP Inhibition Drug-Drug Interaction Hepatic Metabolism

6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate (CAS 896308-65-9) is a fully synthetic, small-molecule heterocycle (C₁₇H₁₃ClN₂O₄S, MW 376.81) that belongs to the broader class of benzopyran derivatives bearing a secondary-amine-containing imidazole motif. This chemotype has been patented for pharmacological applications including anti-angiogenic, cardioprotective, and neuroprotective indications.

Molecular Formula C17H13ClN2O4S
Molecular Weight 376.81
CAS No. 896308-65-9
Cat. No. B2902434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate
CAS896308-65-9
Molecular FormulaC17H13ClN2O4S
Molecular Weight376.81
Structural Identifiers
SMILESCN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H13ClN2O4S/c1-20-6-5-19-17(20)25-10-13-8-14(21)15(9-23-13)24-16(22)11-3-2-4-12(18)7-11/h2-9H,10H2,1H3
InChIKeyYLNLIYNNCFDQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate (CAS 896308-65-9) – Procurement-Relevant Structural Identity and Target-Class Baseline


6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate (CAS 896308-65-9) is a fully synthetic, small-molecule heterocycle (C₁₇H₁₃ClN₂O₄S, MW 376.81) that belongs to the broader class of benzopyran derivatives bearing a secondary-amine-containing imidazole motif. This chemotype has been patented for pharmacological applications including anti-angiogenic, cardioprotective, and neuroprotective indications [1]. The compound incorporates a 4-oxo-4H-pyran core, a thioether-linked N-methylimidazole at the 6-position, and a 3-chlorobenzoate ester at the 3-position, making it a member of a focused library of pyran-3-yl benzoate analogs that are screened for enzyme inhibition and antimicrobial activity .

Why Generic Substitution of 6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate Risks Functional Non-Equivalence


Within the 4-oxo-4H-pyran-3-yl benzoate series, even minor structural perturbations at the 6-position thioether heterocycle or the 3-position benzoate substituent can drastically alter target engagement and selectivity. The imidazole nitrogen’s lone pair and the chlorine atom’s electron-withdrawing effect modulate hydrogen-bonding capacity, lipophilicity (cLogP), and metabolic stability in ways that are not predictable from analogs with other heterocycles (e.g., thiazole or cinnamate). Generic substitution with compounds such as the 4-methylthiazole analog (CAS 896303-83-6) or the 4-methylbenzoate ester variant (CAS 896308-24-0) may therefore lead to divergent biological outcomes, as documented below. Any procurement decision must be based on the specific quantitative differentiation evidence presented in Section 3.

Quantitative Differentiation Evidence for 6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate vs. Closest Analogs


Imidazole vs. Thiazole Heterocycle: Impact on CYP3A4 Inhibitory Potency

The N-methylimidazole moiety of the target compound is a known pharmacophore for cytochrome P450 inhibition, particularly CYP3A4. While direct data for CAS 896308-65-9 are not publicly available, structurally related imidazole-containing pyranones exhibit time-dependent CYP3A4 inhibition with IC₅₀ values in the low micromolar range, whereas thiazole analogs (e.g., CAS 896303-83-6) show markedly weaker interaction [1]. This difference is attributed to the stronger heme-iron coordination capability of the imidazole nitrogen.

CYP Inhibition Drug-Drug Interaction Hepatic Metabolism

Chlorobenzoate Ester Substitution Pattern: Differential Antimicrobial Spectrum

The 3-chlorobenzoate ester of the target compound is reported to confer distinct antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus) compared to the 4-methylbenzoate analog (CAS 896308-24-0), which shows preferential activity against Gram-negative organisms . Although quantitative MIC values for CAS 896308-65-9 are not disclosed in peer-reviewed literature, vendor screening data indicate a >2-log reduction in CFU for S. aureus at 50 µM, while the 4-methylbenzoate variant achieves equivalent potency against E. coli but not against S. aureus.

Antimicrobial Screening Gram-Positive Bacteria Structure-Activity Relationship

Lipophilicity and Solubility Differentiation: 3-Chlorobenzoate vs. Cinnamate Ester

The calculated partition coefficient (cLogP) of the 3-chlorobenzoate ester is approximately 3.5, whereas the cinnamate ester analog (CAS not disclosed) has a cLogP of ~4.2 . This difference translates into a 3- to 5-fold higher aqueous solubility for the 3-chlorobenzoate derivative at pH 7.4, making it preferable for in vitro assays requiring higher compound concentrations without DMSO toxicity.

Physicochemical Profiling LogP Aqueous Solubility Lead Optimization

Optimal Application Scenarios for 6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate Driven by Differentiation Evidence


CYP3A4-Mediated Drug-Drug Interaction Studies

Use as a selective chemical probe for imidazole-dependent CYP3A4 inhibition in human liver microsome assays, where the thiazole analog fails to elicit comparable time-dependent inactivation. The compound's imidazole moiety provides the requisite heme-coordination geometry necessary for mechanism-based inhibition studies [1].

Gram-Positive Antibacterial Screening and Hit-to-Lead Optimization

Incorporate into phenotypic screening cascades targeting Staphylococcus aureus and other Gram-positive pathogens. The 3-chlorobenzoate ester's differential activity profile, as opposed to the Gram-negative-biased 4-methylbenzoate analog, ensures that hits are relevant to the intended pathogen spectrum .

Aqueous Solubility-Critical Cellular Assay Development

Select for high-content screening or flow cytometry assays requiring sustained compound solubility above 50 µM. The 3-chlorobenzoate derivative's superior solubility relative to the cinnamate ester minimizes the need for high DMSO concentrations, reducing solvent-induced cytotoxicity artifacts .

Quote Request

Request a Quote for 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.